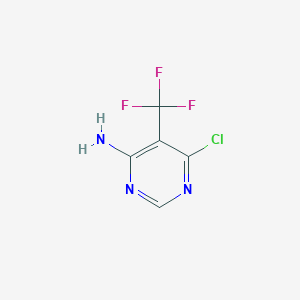

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Übersicht

Beschreibung

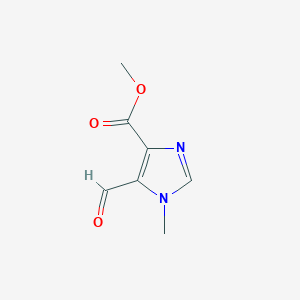

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the CAS Number: 852061-74-6 . It has a molecular weight of 197.55 . It is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The molecular structure of 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine plays a crucial role in its fungicidal activity . The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 also plays an important role, with the S configuration resulting in the best fungicidal activity .Physical And Chemical Properties Analysis

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is a powder that is stored at a temperature of 4 degrees Celsius . Its IUPAC name is 6-chloro-5-(trifluoromethyl)-4-pyrimidinylamine . The InChI code for this compound is provided, which can be used to generate its molecular structure .Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure with 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives also find applications in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval . These products are likely to have similar applications as the 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine.

Acaricide Applications

Acaricides are pesticides that kill members of the arachnid subclass Acari, which includes ticks and mites. Pyrimidifen, a compound similar to 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, is an excellent commercial acaricide . Trifluoroethyl thioether derivatives, which share a similar structure with the compound , exhibit excellent bioactivity .

Development of Novel Pesticides

Research is being conducted around pyrimidifen and flupentiofenox to search for novel pesticides . By introducing trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring, researchers have successfully introduced trifluoroethyl thioether into the pyrimidine derivatives .

Synthesis of Fluorinated Organic Compounds

The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Zukünftige Richtungen

While specific future directions for 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine are not mentioned in the available resources, the ongoing research and development of pyrimidinamine derivatives suggest promising prospects. These compounds are considered potential agricultural compounds due to their outstanding activity and unique mode of action . Therefore, further exploration and development of these compounds, including 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine, could lead to the discovery of more effective pesticides .

Wirkmechanismus

Mode of Action

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine interacts with its target by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal flow of electrons, which is essential for the production of ATP, the primary energy currency of the cell . As a result, the energy production in the cell is hampered, leading to cell death .

Biochemical Pathways

The compound affects the electron transport chain, a series of protein complexes located in the mitochondria . The electron transport chain is responsible for the production of ATP through a process called oxidative phosphorylation . By inhibiting the mitochondrial complex I, the compound disrupts this pathway, leading to a decrease in ATP production .

Pharmacokinetics

The compound’s lipophilic properties suggest that it may have good bioavailability .

Result of Action

The primary result of the action of 6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine is the disruption of energy production in cells, leading to cell death . This makes it an effective fungicide, as it can kill fungal cells by disrupting their energy production .

Eigenschaften

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-3-2(5(7,8)9)4(10)12-1-11-3/h1H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGTGEPANSPZGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-(trifluoromethyl)pyrimidin-4-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2840267.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2840273.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine](/img/structure/B2840278.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2840280.png)

![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)

![3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2840283.png)